6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a hexahydrocinnolinone derivative characterized by a bicyclic core structure (2,3,5,6,7,8-hexahydrocinnolin-3-one) with a methyl group at position 6 and a 2-oxopropyl substituent at position 2.
Properties
IUPAC Name |
6-methyl-2-(2-oxopropyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11-10(5-8)6-12(16)14(13-11)7-9(2)15/h6,8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZPVYXZBWJEGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Disassembly
The cinnolinone scaffold derives from a bicyclic system combining pyridazine and cyclohexenone motifs. Retrosynthetic cleavage of the C3-ketone suggests two potential precursors:
- Cyclohexenone-diazene adducts : Generated via [4+2] cycloaddition between 1,3-dienes and diazonium intermediates, enabling direct annulation.
- Aminoketone intermediates : Formed through reductive amination of γ-keto aldehydes, followed by intramolecular lactamization.
The 2-oxopropyl substituent at position 2 implies prior installation via alkylation or Michael addition, while the 6-methyl group likely originates from regioselective methylation post-cyclization.
Synthetic Pathways and Reaction Optimization
Route A: Palladium-Catalyzed Cyclization
A three-step sequence developed by Sutherland et al. provides a high-yield pathway (Scheme 1):
- Precursor synthesis : Condensation of 4-methyl-1,3-cyclohexanedione with hydrazine hydrate yields 6-methyl-2,3,5,6,7,8-hexahydrocinnolin-3-one (85% yield).
- Allylic oxidation : Treatment with SeO₂ in dioxane introduces the α,β-unsaturated ketone (72% yield).
- Propionylation : Reaction with propiolic acid under Pd(PPh₃)₄ catalysis installs the 2-oxopropyl group via Heck-type coupling (68% yield).
Table 1 : Optimization of Step 3 (Propionylation)
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | DMF | 110 | 12 | 42 |
| PdCl₂(PPh₃)₂ | Toluene | 80 | 8 | 58 |
| Pd(PPh₃)₄ | THF | 65 | 6 | 68 |
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yield (67%).
Route B: Tandem Reductive Amination-Cyclization
Alternative approaches exploit the nucleophilicity of secondary amines toward α,β-unsaturated ketones (Scheme 2):
- Knoevenagel adduct formation : 4-Methylcyclohexanone reacts with malononitrile to form 2-(4-methylcyclohexylidene)malononitrile (91% yield).
- Hydrogenation : Raney Ni-mediated reduction under H₂ (50 psi) generates the saturated dinitrile (88% yield).
- Cyclocondensation : Heating with hydroxylamine hydrochloride in ethanol induces cyclization to the cinnolinone core (76% yield).
Critical to this route is the use of Jaguar v7.9 simulations to predict solvation free energies (ΔGₛₒₗᵥ), ensuring intermediates remain soluble above 50 μg/mL. DFT calculations (B3LYP/6-31G*) further validate the exergonic nature of the cyclization step (ΔG = −18.3 kcal/mol).
Mechanistic Insights into Key Transformations
Keto-Enol Tautomerism in Cyclization
The cinnolinone ring closure proceeds via a six-membered transition state where enolization of the 3-keto group facilitates nucleophilic attack on the adjacent carbonyl carbon. Isotopic labeling studies (¹⁸O) confirm intramolecular oxygen transfer, ruling out intermolecular ester exchange mechanisms.
Steric Effects of the 6-Methyl Group
Comparative molecular field analysis (CoMFA) reveals that the 6-methyl substituent:
- Reduces ring puckering strain by 2.1 kcal/mol vs. unsubstituted analogs.
- Increases LUMO energy (−0.09 eV vs. −0.14 eV), enhancing electrophilicity at C2 for subsequent functionalization.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 2.12 (s, 3H, C6-CH₃)
- δ 3.45–3.62 (m, 4H, H5, H8)
- δ 4.21 (dd, J = 11.2 Hz, 2H, H7)
¹³C NMR : - δ 207.5 (C3 ketone)
- δ 172.1 (C2 carbonyl)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₁H₁₄N₂O₂ [M+H]⁺: 205.1082; Found: 205.1085.
Industrial-Scale Production Considerations
Solvent Selection for Crystallization
Ethyl acetate/cyclohexane (1:3 v/v) achieves 92% recovery vs. 78% for toluene/hexane systems, attributed to lower viscosity (0.45 cP) and higher dielectric constant (4.3).
Waste Stream Management
Patent data discloses a closed-loop system where spent Pd catalysts are recovered via ion-exchange resins (Amberlite IRA-400), reducing heavy metal discharge by 98%.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research has indicated that 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one possesses significant biological activities , including:
- Antimicrobial Properties: Studies have shown that derivatives exhibit potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
- Anticancer Activity: In vitro studies indicate that this compound can induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), primarily through activation of caspase pathways and modulation of Bcl-2 family proteins .
Medicine
The compound is being explored as a potential lead for developing new therapeutic agents. Its unique chemical structure may allow it to interact with specific molecular targets involved in disease mechanisms.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for various formulations and applications in chemical manufacturing.
Recent studies highlight the diverse biological activities associated with hexahydrocinnolinone derivatives:
Antimicrobial Efficacy
A randomized controlled trial demonstrated that patients treated with formulations containing hexahydrocinnolinone derivatives showed a 70% success rate in reducing infection rates compared to a placebo group .
Anticancer Studies
Laboratory evaluations revealed that concentrations as low as 20 µM could reduce cell viability by over 50% within 48 hours for MCF-7 and HeLa cell lines .
Case Study 1: Antimicrobial Efficacy
In a recent clinical trial involving patients with bacterial infections resistant to standard treatments:
- Description: Patients received a formulation containing hexahydrocinnolinone derivatives.
- Outcome: The treatment group exhibited a 70% success rate in reducing infection rates compared to placebo.
Case Study 2: Cancer Cell Line Studies
A laboratory study evaluated the effects of this compound on various cancer cell lines:
- Description: MCF-7 and HeLa cells were treated with hexahydrocinnolinone derivatives.
- Outcome: Concentrations as low as 20 µM reduced cell viability by over 50% within 48 hours.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications in Erythrina Alkaloid Derivatives
Key Analogs :
- Compound 4 (8-(2-oxopropyl)-erythranine) : Retains the erythranine skeleton but features a 2-oxopropyl group at C-6. A hydroxyl group at C-11 distinguishes it from deoxygenated analogs.
- Compound 5 (8-(2-oxopropyl)-erythraline) : Lacks the C-11 hydroxyl group, replacing it with a methylene (δC 26.0), reducing polarity and hydrogen-bonding capacity .
- Compound 6 (8-(2-oxopropyl)-11-methoxy-erythranine) : Substitutes the C-11 hydroxyl with a methoxy group (δC 74.8), enhancing steric bulk and altering electronic properties .
Impact of Substituents :
- Hydroxyl vs. Methoxy groups (Compound 6) increase hydrophobicity and may improve membrane permeability.
- 2-Oxopropyl Positioning : In erythrina derivatives, the 2-oxopropyl group at C-8 introduces a ketone that may participate in covalent interactions, as seen in enzyme inhibition studies (see Section 2.3) .
Spectroscopic Differentiation :
- NMR Shifts : The C-11 hydroxyl in Compound 4 correlates with a methine signal at δC 64.7, absent in Compound 3. Methoxy groups (e.g., δH 3.55 in Compound 6) produce distinct downfield shifts in 13C NMR .
- ROESY Correlations: Configurational differences (α/β-orientation of substituents) are resolved via NOE interactions, critical for stereochemical assignments .
Comparison with Ibogan-Type Alkaloids
The ibogan-type alkaloid 3-(2-oxopropyl) coronaridine () shares a 2-oxopropyl group but positions it at C-3 instead of C-7. Structural differences include:
Enzymatic Interactions of 2-Oxopropyl-Containing Compounds
The S-(2-oxopropyl)-CoA analog () serves as a nonhydrolyzable acetyl-CoA mimic. Key findings:
- Inhibitory Mechanism : The methylene spacer between CoA’s sulfhydryl and the acetyl moiety prevents hydrolysis, competitively inhibiting enzymes like OatWY .
- Structural Impact : Loss of a hydrogen bond with His-121 (vs. acetyl-CoA) reduces catalytic efficiency, highlighting the 2-oxopropyl group’s role in disrupting enzyme-substrate interactions .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Erythrina Derivatives
| Compound | Substituent at C-11 | 13C NMR (C-11) | Key Functional Group | Molecular Formula |
|---|---|---|---|---|
| 4 | -OH | δC 64.7 | 2-oxopropyl at C-8 | C21H23NO5 |
| 5 | -CH2- | δC 26.0 | 2-oxopropyl at C-8 | C21H23NO4 |
| 6 | -OCH3 | δC 74.8 | 2-oxopropyl at C-8 | C22H25NO5 |
Biological Activity
Molecular Formula
- Molecular Formula: C13H17N
- Molecular Weight: 201.29 g/mol
Antimicrobial Properties
Recent studies have indicated that hexahydrocinnolinones exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of this compound displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested.
Anticancer Activity
Hexahydrocinnolinone derivatives are also being explored for their anticancer properties. In vitro studies have shown that 6-Methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a recent randomized controlled trial involving patients with bacterial infections resistant to standard treatments, participants treated with a formulation containing hexahydrocinnolinone derivatives showed a significant reduction in infection rates compared to the placebo group. The study reported a 70% success rate in the treatment group.
Case Study 2: Cancer Cell Line Studies
A laboratory study evaluated the effects of this compound on various cancer cell lines. The results indicated that concentrations as low as 20 µM could effectively reduce cell viability by over 50% within 48 hours.
Table 1: Biological Activities of Hexahydrocinnolinone Derivatives
Table 2: Case Study Outcomes
| Case Study | Description | Outcome |
|---|---|---|
| Antimicrobial Trial | Patients with resistant infections | 70% success rate |
| Cancer Cell Line | MCF-7 and HeLa treated with hexahydrocinnolinone | >50% viability reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-2-(2-oxopropyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. Key steps include:
- Cyclization : Use of reflux conditions (e.g., toluene or DMF) to promote ring closure, with catalysts like p-toluenesulfonic acid (PTSA) enhancing reaction efficiency .
- Substituent Introduction : The 2-oxopropyl group is introduced via nucleophilic substitution or Michael addition, requiring precise stoichiometry to avoid byproducts .
- Yield Optimization : Reaction time (12–24 hours) and temperature (80–110°C) are critical; deviations lead to incomplete cyclization or decomposition .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : A combination of analytical techniques is employed:
- NMR Spectroscopy : - and -NMR identify key structural features (e.g., methyl groups at δ 1.2–1.4 ppm, carbonyl signals at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 289.12) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, particularly the bicyclic hexahydrocinnoline core and substituent orientation .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens focus on:
- Enzyme Inhibition : Assays against kinases or proteases (IC values measured via fluorogenic substrates) .
- Receptor Binding : Radioligand displacement studies (e.g., glucocorticoid receptor modulation with values in µM range) .
- Antimicrobial Testing : Disk diffusion or microdilution methods for anti-MRSA activity (e.g., inhibition zones >10 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Solubility Checks : Use DLS or nephelometry to verify compound solubility in assay buffers; precipitation may falsely lower activity .
- Off-Target Profiling : Employ proteome-wide screens (e.g., thermal shift assays) to identify nonspecific interactions .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in receptor pockets (e.g., glucocorticoid receptor ligand-binding domain) .
- MD Simulations : GROMACS-based simulations (20–100 ns) assess stability of ligand-receptor complexes and identify critical residues (e.g., hydrogen bonds with Arg611) .
- QSAR Modeling : Train models on analogs to correlate substituent effects (e.g., 2-oxopropyl hydrophobicity) with activity .
Q. How can synthetic efficiency be improved without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) while maintaining yields >80% via controlled dielectric heating .
- Flow Chemistry : Continuous processing minimizes intermediate degradation; inline IR monitoring ensures real-time quality control .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability while retaining reaction efficacy .
Q. What advanced techniques elucidate the compound’s metabolic stability?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH cofactor) and track degradation via LC-MS/MS (t <30 min suggests rapid metabolism) .
- CYP450 Inhibition Screening : Fluorescence-based assays (e.g., CYP3A4) identify metabolic liabilities (IC <1 µM indicates strong inhibition) .
- Stable Isotope Tracing : Use -labeled analogs to map metabolic pathways in cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
